molecular formula C20H13Cl2NO2 B12088066 Methanone, [2-amino-5-(4-chlorobenzoyl)phenyl](3-chlorophenyl)- CAS No. 190898-78-3

Methanone, [2-amino-5-(4-chlorobenzoyl)phenyl](3-chlorophenyl)-

Cat. No.: B12088066
CAS No.: 190898-78-3
M. Wt: 370.2 g/mol
InChI Key: ZUTQOEHQCCCWOP-UHFFFAOYSA-N
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Description

. It is a compound containing both amino and carbonyl functional groups. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

  • One synthetic route involves the reaction of 2-amino-5-chlorobenzoyl chloride with 2-chlorobenzaldehyde in the presence of a base or acid catalyst.
  • Another method utilizes the condensation of 2-amino-5-chlorobenzaldehyde with 4-chlorobenzoyl chloride .
Industrial Production::
  • Industrial production methods may involve large-scale synthesis using the above routes.
  • Precise conditions and scale-up processes would depend on the specific manufacturer.

Chemical Reactions Analysis

Reactions::

  • Methanone can undergo various reactions, including oxidation , reduction , and substitution .
  • Common reagents include strong acids , bases , and oxidizing agents .
Major Products::
  • Oxidation may yield benzophenone derivatives .
  • Reduction could lead to aminobenzophenones .

Scientific Research Applications

Methanone finds applications in:

    Organic synthesis: As a building block for more complex molecules.

    Medicinal chemistry: Potential drug candidates due to its structural features.

    Photophysics: Investigation of its electronic properties.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Biological Activity

Methanone, 2-amino-5-(4-chlorobenzoyl)phenyl-, also known as a substituted benzophenone, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group and chlorinated phenyl rings, contributing to its potential therapeutic applications.

Chemical Structure and Properties

The presence of the amino and chlorobenzoyl groups enhances the compound's interaction with biological targets, making it a candidate for further investigation.

Biological Activity Overview

Research has indicated that methanone derivatives possess a range of biological activities, including:

  • Antiviral Activity: Some analogues have shown efficacy against human adenoviruses (HAdV), with selectivity indexes exceeding 100 .
  • Antitumor Properties: Compounds related to methanone have been studied for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antibacterial Effects: Certain derivatives exhibit antibacterial properties, making them useful in treating infections caused by resistant bacterial strains.

The biological activity of methanone is attributed to several mechanisms:

  • Inhibition of Viral Replication: Studies indicate that methanone analogues may interfere with viral DNA replication processes .
  • Modulation of Enzyme Activity: Some derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival and proliferation.
  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells, contributing to its antitumor effects.

Antiviral Activity Study

A study focused on the antiviral properties of related compounds demonstrated that certain methanone derivatives achieved an IC50 value of 0.27 μM against HAdV while maintaining low cytotoxicity (CC50 = 156.8 μM) . This suggests a promising therapeutic window for further development.

Antitumor Activity Research

In a study evaluating the antitumor potential of methanone derivatives, it was found that specific compounds could significantly inhibit the proliferation of cancer cell lines through apoptosis induction. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins.

CompoundIC50 (µM)CC50 (µM)Selectivity Index
Methanone Derivative A0.27156.8>580
Methanone Derivative B0.50200>400

Properties

CAS No.

190898-78-3

Molecular Formula

C20H13Cl2NO2

Molecular Weight

370.2 g/mol

IUPAC Name

[4-amino-3-(3-chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C20H13Cl2NO2/c21-15-7-4-12(5-8-15)19(24)14-6-9-18(23)17(11-14)20(25)13-2-1-3-16(22)10-13/h1-11H,23H2

InChI Key

ZUTQOEHQCCCWOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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